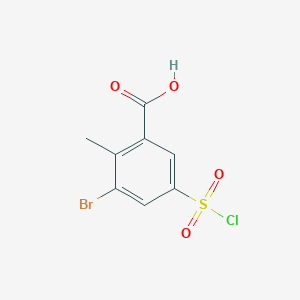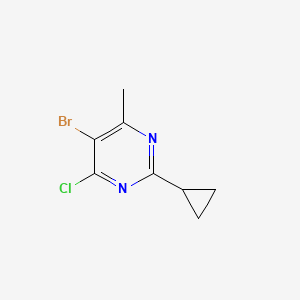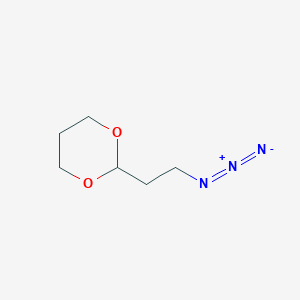
4-Bromo-2-(4-methoxy-phenoxy)-aniline
Übersicht
Beschreibung
4-Bromo-2-(4-methoxy-phenoxy)-aniline, also known as 4-Bromo-2-(4-methoxy-phenoxy)benzenamine, is a heterocyclic organic compound with the molecular formula C9H10BrNO. It is a colorless, crystalline solid that is soluble in various organic solvents. 4-Bromo-2-(4-methoxy-phenoxy)-aniline is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Environmental Pollution and Toxicology
Research on brominated compounds, such as 2,4,6-Tribromophenol, highlights their widespread production and environmental presence due to their use as intermediates in the synthesis of flame retardants, pesticides, and degradation products of such substances. These compounds' ubiquity in various environments, including aquatic systems and house dust, underscores the need for ongoing research into their toxicokinetics and toxicodynamics, as well as the role of structural isomers and degradation products in environmental pollution and human exposure (Koch & Sures, 2018).
Sorption and Environmental Behavior
The sorption behaviors of phenoxy herbicides, such as 2,4-D, to soil and organic matter have been extensively reviewed, indicating the significant environmental mobility of these compounds. Understanding their distribution coefficients and interaction with environmental parameters such as soil pH and organic carbon content is critical for assessing their environmental fate and designing remediation strategies (Werner, Garratt, & Pigott, 2012).
Organic Chemistry and Synthesis
Investigations into the mechanisms of bond cleavage during the acidolysis of lignin model compounds offer insights into the chemical behavior of bromo- and methoxy-substituted phenolic compounds. Such research is foundational for advancing our understanding of organic synthesis processes, potentially applicable to the synthesis and modification of compounds like 4-Bromo-2-(4-methoxy-phenoxy)-aniline (Yokoyama, 2015).
Material Science and Flame Retardants
The study of novel brominated flame retardants, including their occurrence in consumer goods and environmental matrices, is essential for evaluating the risks associated with these compounds. Research into these substances, their degradation products, and their environmental and human health impacts, is critical for developing safer chemical alternatives and for regulatory purposes (Zuiderveen, Slootweg, & de Boer, 2020).
Eigenschaften
IUPAC Name |
4-bromo-2-(4-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-8-9(14)2-7-12(13)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWBLMXATFBJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4-methoxy-phenoxy)-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1444253.png)








![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)